Orphenadrine Citrate

NMDA Receptor Antagonism Skeletal Muscle Relaxants Pharmacological Mechanism

Orphenadrine Citrate (CAS 4682-36-4) is differentiated as an uncompetitive NMDA receptor antagonist (Ki=6.0±0.7 µM) and validated hERG assay control (IC50=0.85 µM). Its defined mAChR binding profile (M1-M5 Kd: 48-213 nM) enables precise selectivity studies, distinct from cyclobenzaprine. Ideal reference standard for neuromuscular pharmacology and cardiac safety screening. Procure high-purity research grade material with verified pharmacopeial compliance.

Molecular Formula C24H31NO8
Molecular Weight 461.5 g/mol
CAS No. 4682-36-4
Cat. No. B1202039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOrphenadrine Citrate
CAS4682-36-4
SynonymsCitrate, Norflex Orphenadrine
Citrate, Orphenadrine
Disipal
Hydrochloride, Orphenadrine
Lysantin
Mefenamine
Mefenamine, Sodium
Mephenamine
Methyldiphenylhydramine
Norflex
Norflex Orphenadrine Citrate
Orphenadrine
Orphenadrine Citrate
Orphenadrine Citrate, Norflex
Orphenadrine Hydrochloride
Sodium Mefenamine
Molecular FormulaC24H31NO8
Molecular Weight461.5 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C(C2=CC=CC=C2)OCCN(C)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
InChIInChI=1S/C18H23NO.C6H8O7/c1-15-9-7-8-12-17(15)18(20-14-13-19(2)3)16-10-5-4-6-11-16;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-12,18H,13-14H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
InChIKeyMMMNTDFSPSQXJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>69.2 [ug/mL] (The mean of the results at pH 7.4)

Orphenadrine Citrate (CAS 4682-36-4): A Procurement and Technical Baseline for a Multi-Mechanistic Skeletal Muscle Relaxant


Orphenadrine Citrate (CAS 4682-36-4) is the citrate salt of orphenadrine, a centrally-acting agent classified as a skeletal muscle relaxant. Its pharmacological profile is complex and not fully elucidated, but it is established as an antagonist at multiple targets, including the N-methyl-D-aspartate (NMDA) receptor, histamine H1 receptors, and muscarinic acetylcholine receptors [1]. This multi-target activity underpins its utility as an adjunct in the management of acute musculoskeletal conditions and drug-induced parkinsonism [2]. As a generic compound with multiple FDA-approved drug applications, it represents a mature but differentiated chemical entity within the muscle relaxant class [3].

Why Orphenadrine Citrate Cannot Be Readily Substituted with Other Generic Skeletal Muscle Relaxants


Within the broad class of skeletal muscle relaxants (SMRs), compounds are often grouped by indication, but their pharmacological mechanisms, safety profiles, and pharmacokinetics are fundamentally distinct, precluding simple generic substitution. For instance, while some SMRs like baclofen act as GABA-B agonists, others like tizanidine are α2-adrenergic agonists, and cyclobenzaprine is structurally related to tricyclic antidepressants [1]. Orphenadrine Citrate differentiates itself through a unique, multi-modal profile that includes uncompetitive NMDA receptor antagonism and potent HERG channel blockade, which is not a primary feature of many commonly used alternatives [2][3]. This mechanistic divergence translates directly to differences in clinical application, adverse event profile, and potential for drug-drug interactions, making direct interchange without careful consideration of the specific quantitative and qualitative properties of Orphenadrine Citrate both scientifically and clinically unsound.

Quantitative Differentiation of Orphenadrine Citrate: Head-to-Head and Comparative Evidence


Uncompetitive NMDA Receptor Antagonism: A Differentiating Mechanism vs. Cyclobenzaprine

Orphenadrine Citrate demonstrates direct, uncompetitive antagonism at the NMDA receptor, a property not shared by the widely used muscle relaxant cyclobenzaprine. Orphenadrine inhibits [3H]MK-801 binding to the PCP binding site of the NMDA receptor in postmortem human frontal cortex with a Ki of 6.0 ± 0.7 µM [1]. In contrast, the primary mechanism of cyclobenzaprine is antagonism of 5-HT2 and muscarinic receptors, with no reported significant direct NMDA receptor antagonism [2].

NMDA Receptor Antagonism Skeletal Muscle Relaxants Pharmacological Mechanism

Comparative Muscarinic Receptor Subtype Antagonism: Orphenadrine vs. Cyclobenzaprine

Orphenadrine and cyclobenzaprine both act as muscarinic acetylcholine receptor (mAChR) antagonists, but exhibit distinct subtype binding profiles. Orphenadrine binds to M1-M5 receptors with Kd values of 48, 213, 120, 170, and 129 nM, respectively [1]. Cyclobenzaprine shows higher affinity for M1-M3 subtypes, with Ki values of 25, 60, and 6 nM, respectively, but data for M4 and M5 are less commonly reported . This difference in subtype selectivity profile provides a basis for differentiation in applications where specific muscarinic pathway modulation is critical.

Muscarinic Acetylcholine Receptor Anticholinergic Receptor Binding

Pharmacokinetic Differentiation: Half-Life Comparison for Dosing Regimen Considerations

Orphenadrine Citrate possesses a moderate elimination half-life compared to other common skeletal muscle relaxants. It exhibits a half-life of 14-16 hours, which is significantly shorter than that of cyclobenzaprine (24-72 hours) but longer than that of methocarbamol (1-2 hours) [1]. This intermediate half-life profile offers a distinct option for managing the duration of action and potential for accumulation, influencing dosing frequency and risk of next-day residual effects compared to both short- and long-acting alternatives.

Pharmacokinetics Half-Life Dosing Regimen

Sodium Channel Blockade: A Mechanistic Distinction with Proarrhythmic Potential

Orphenadrine Citrate exhibits voltage- and frequency-dependent blockade of voltage-gated sodium (NaV) channels, a property it shares with tricyclic antidepressants and local anesthetics [1]. This mechanism is distinct from the primary actions of agents like baclofen (GABA-B agonist) and tizanidine (α2-adrenergic agonist) [2]. This sodium channel blocking effect is clinically significant, as massive orphenadrine ingestions have been associated with supraventricular and ventricular tachycardia, a cardiotoxic risk not typically associated with baclofen or tizanidine [2].

Sodium Channel Blockade Cardiotoxicity Mechanism of Action

HERG Potassium Channel Blockade: A Quantified Liability Relevant to Cardiac Safety Profiling

Orphenadrine Citrate is a potent inhibitor of the human ether-a-go-go-related gene (HERG) potassium channel, a key determinant of cardiac repolarization. It inhibits cloned HERG channels expressed in HEK 293 cells with an IC50 of 0.85 µM [1]. This level of HERG blockade is a well-established predictor of QT interval prolongation and risk of Torsades-de-Pointes, a liability that is not a primary characteristic of all SMRs. While data on direct comparator HERG IC50 values for cyclobenzaprine or methocarbamol are not uniformly available, the quantified potency of Orphenadrine at this channel provides a specific and measurable safety-related differentiator [1][2].

HERG Channel Cardiotoxicity QT Prolongation

Evidence-Based Procurement and Application Scenarios for Orphenadrine Citrate


In Vitro Studies of NMDA Receptor Pharmacology

Given its well-characterized, uncompetitive NMDA receptor antagonism (Ki = 6.0 ± 0.7 µM) [1], Orphenadrine Citrate is an appropriate positive control or tool compound for in vitro assays designed to investigate NMDA receptor function, excitotoxicity pathways, or the pharmacology of novel NMDA receptor modulators. This application is distinct from using cyclobenzaprine, which lacks this direct NMDA antagonism [2].

Muscarinic Acetylcholine Receptor Subtype Selectivity Profiling

Orphenadrine Citrate's defined binding profile across all five muscarinic receptor subtypes (Kd values for M1-M5: 48, 213, 120, 170, and 129 nM, respectively) [3] makes it a valuable reference compound in assays for characterizing the selectivity of novel mAChR ligands. Its profile contrasts with that of cyclobenzaprine, which exhibits higher affinity but a less comprehensive profile across all subtypes .

Cardiac Safety Pharmacology Screening (hERG Liability Assessment)

Orphenadrine Citrate serves as a well-documented positive control in hERG channel assays (IC50 = 0.85 µM in HEK cells) [4]. Its established and potent hERG blockade makes it a benchmark compound for validating assay sensitivity and for assessing the relative hERG liability of new chemical entities in drug discovery and development.

Pharmacokinetic Reference Compound for Intermediate Half-Life SMRs

In preclinical pharmacokinetic studies or when developing extended-release formulations, Orphenadrine Citrate can serve as a reference compound representing the class of skeletal muscle relaxants with an intermediate elimination half-life (14-16 hours) [5]. This allows for benchmarking against short-acting (e.g., methocarbamol) and long-acting (e.g., cyclobenzaprine) alternatives [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Orphenadrine Citrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.